molecular formula C9H7BrN2O B11870535 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 817172-27-3

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11870535
CAS No.: 817172-27-3
M. Wt: 239.07 g/mol
InChI Key: XTXHRMDWOPCLHO-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone can be synthesized through the reaction of α-bromoketones with 2-aminopyridines. The reaction typically involves the use of mild and metal-free conditions. For instance, the synthesis can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate with TBHP .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Properties

CAS No.

817172-27-3

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3

InChI Key

XTXHRMDWOPCLHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

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